Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate
Description
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate (CAS: 1427379-56-3) is a pyrazole derivative characterized by a 3,5-dimethyl-substituted pyrazole core with an aminomethyl group at the 4-position and a propan-2-yl ester functional group attached via an acetoxy linker . This compound is primarily utilized in research and development (R&D) settings, particularly as a hydrochloride salt, which enhances its stability and solubility in aqueous environments . Pyrazole derivatives are widely explored in medicinal and agrochemical industries due to their versatile biological activities, such as enzyme inhibition and receptor modulation. The structural uniqueness of this compound lies in its combination of a polar aminomethyl group and a bulky isopropyl ester, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C11H19N3O2/c1-7(2)16-11(15)6-14-9(4)10(5-12)8(3)13-14/h7H,5-6,12H2,1-4H3 |
InChI Key |
JUQLBBWJYHEASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)C)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The initial step involves synthesizing the 3,5-dimethyl-1H-pyrazole ring, typically through condensation reactions of suitable hydrazine derivatives with 1,3-dicarbonyl compounds under controlled temperature and pH conditions. This step establishes the pyrazole framework essential for subsequent functionalization.
Introduction of the Aminomethyl Group
The 4-position of the pyrazole ring is substituted with an aminomethyl group. This is generally achieved by functionalizing the pyrazole ring via nucleophilic substitution or reductive amination methods, using reagents such as formaldehyde and ammonia or amine sources under mild conditions to avoid ring degradation.
Formation of 2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic Acid
The acetic acid moiety is attached at the 2-position of the pyrazole ring. This can be accomplished by reacting the functionalized pyrazole with haloacetic acid derivatives or via carboxylation reactions. The reaction is often performed in polar solvents like dimethylformamide (DMF) with bases to facilitate nucleophilic attack and subsequent acidification to yield the carboxylic acid.
Esterification to Form Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate
The final step is the esterification of the carboxylic acid with propan-2-ol (isopropanol) to form the isopropyl ester. This can be achieved by:
- Acid-catalyzed esterification using strong acids like sulfuric acid under reflux conditions.
- Activation of the carboxylic acid as an acid chloride (using reagents such as oxalyl chloride) followed by reaction with propan-2-ol in the presence of a base like Hunig's base (N,N-diisopropylethylamine) at low temperatures (-5 to 20 °C) to control reaction rate and minimize side reactions.
Alternatively, carbonyldiimidazole (CDI) can be used to activate the acid in DMF at room temperature (~20 °C), followed by reaction with propan-2-ol to form the ester.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of intermediates and final ester product by identifying characteristic proton and carbon environments.
- Mass Spectrometry (MS): Confirms molecular weight and molecular formula consistency.
- Infrared (IR) Spectroscopy: Identifies functional groups such as ester carbonyl (~1735 cm^-1) and amine groups.
- Melting Point and Boiling Point Determination: Provides physical property data to assess compound purity and identity.
The preparation of this compound involves a sequence of well-established organic synthesis techniques: pyrazole ring formation, aminomethyl substitution, acetic acid attachment, and esterification. The choice of reagents and conditions, such as the use of oxalyl chloride or carbonyldiimidazole for activation, significantly impacts the yield and purity.
The compound's structural complexity requires careful control of reaction parameters and purification steps, often involving extraction, washing, drying, and chromatographic techniques like reverse-phase preparative HPLC for final isolation.
This synthetic approach is supported by diverse literature and experimental data, reflecting its applicability in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between the target compound and structurally related pyrazole derivatives:
| Compound Name | CAS Number | 3-Position | 4-Position | 5-Position | Functional Group | Similarity Score |
|---|---|---|---|---|---|---|
| Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate (hydrochloride) | 1427379-56-3 | Methyl | Aminomethyl | Methyl | Propan-2-yl ester | — |
| Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | 10199-60-7 | Methyl | H | Methyl | Ethyl ester | 0.90 |
| 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid | 1402446-16-5 | Isopropyl | H | Methyl | Carboxylic acid | 0.90 |
| 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid | 66053-93-8 | Methyl | Methyl | Methyl | Carboxylic acid | 0.89 |
Key Observations:
Substituent Diversity: The aminomethyl group at the 4-position in the target compound distinguishes it from analogs with hydrogen (H) or methyl groups at this position .
Functional Group Variations :
- Compounds with carboxylic acid groups (e.g., CAS: 1402446-16-5, 66053-93-8) exhibit higher polarity, which may improve aqueous solubility but reduce bioavailability compared to ester derivatives .
Inferred Physicochemical and Functional Properties
- Solubility: The hydrochloride salt form of the target compound likely offers superior water solubility compared to non-ionic analogs . Carboxylic acid derivatives (e.g., CAS: 1402446-16-5) may exhibit pH-dependent solubility.
- Reactivity: The aminomethyl group in the target compound could serve as a site for further chemical modifications (e.g., acylation or Schiff base formation), enabling diversification in drug discovery pipelines.
- Biological Activity: Pyrazole derivatives with methyl or isopropyl substituents (e.g., CAS: 10199-60-7, 1402446-16-5) are often associated with antimicrobial or anti-inflammatory activities, but the aminomethyl group in the target compound may expand its applicability to neurological or enzymatic targets .
Biological Activity
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate, commonly referred to as a pyrazole derivative, has drawn significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial applications. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 225.29 g/mol. The compound features a pyrazole ring which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 1251080-29-1 |
Anticancer Properties
Research indicates that this pyrazole derivative exhibits significant anticancer activity. It has been shown to selectively inhibit aurora A kinase, a critical enzyme involved in cell division and proliferation. The inhibition of this kinase leads to the suppression of tumor growth in various cancer models.
In a study focusing on similar pyrazole compounds, it was reported that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer cell lines. For instance, derivatives with additional functional groups have demonstrated improved inhibitory effects on cancer cell proliferation compared to their parent compounds.
Antimicrobial Activity
This compound also shows promising antimicrobial properties. It has been tested against various bacteria, including Gram-positive and Gram-negative strains. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Aurora A Kinase Inhibition : By binding to the active site of aurora A kinase, the compound prevents its phosphorylation activity, which is crucial for mitosis.
- Antibacterial Mechanisms : The compound may inhibit key enzymes involved in the synthesis of peptidoglycan in bacterial cell walls.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced viability in human breast cancer cell lines (MCF7) at concentrations as low as 10 µM.
- Antimicrobial Efficacy : In a disc diffusion assay against Staphylococcus aureus and Escherichia coli, the compound exhibited zones of inhibition greater than 15 mm at a concentration of 100 µg/disc, indicating potent antibacterial activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline its synthesis:
- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Subsequent substitution reactions introduce the aminomethyl group and acetylation to form the final product.
Q & A
Q. What are the established synthetic routes for Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones. For example, 3,5-dimethyl-4-(aminomethyl)pyrazole can be synthesized using acetylacetone and aminomethylating agents under reflux conditions (analogous to methods in ).
- Step 2 : Acetylation of the pyrazole nitrogen using chloroacetic acid derivatives. Ethyl or benzyl esters are common intermediates, as seen in related pyrazole-acetate syntheses (e.g., benzyl ester derivatives in ).
- Step 3 : Transesterification with isopropanol to yield the final propan-2-yl ester. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or ethanol), temperature (60–80°C), and catalytic bases (e.g., K₂CO₃).
- Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and purify intermediates via column chromatography. Use sodium acetate buffering to minimize side reactions during cyclization.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify key signals, such as the aminomethyl proton at δ 3.2–3.5 ppm (singlet) and the acetate carbonyl at ~170 ppm.
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the pyrazole ring and ester linkage. demonstrates the utility of SC-XRD for analogous 3,5-dimethylpyrazole derivatives.
Advanced Research Questions
Q. How does the presence of the aminomethyl group at the 4-position of the pyrazole ring influence the compound's reactivity and potential biological interactions?
- Methodological Answer :
- Reactivity : The aminomethyl group enhances nucleophilicity, enabling Schiff base formation or coordination with metal ions (e.g., in ligand design for catalysis). Its electron-donating effect stabilizes the pyrazole ring, as shown in comparative studies of substituted pyrazoles ().
- Biological Interactions : The NH₂ group may participate in hydrogen bonding with protein targets. For example, in proteomics, similar pyrazole derivatives act as enzyme inhibitors by binding to active-site lysine residues (). To validate, conduct molecular docking studies (e.g., AutoDock Vina) and compare binding affinities with methyl- or hydrogen-substituted analogs.
Q. What strategies can be employed to resolve contradictions in crystallographic data during structural refinement of this compound?
- Methodological Answer :
- Data Collection : Ensure high-resolution (<1.0 Å) data to reduce ambiguity. Use synchrotron sources for weak diffraction patterns.
- Refinement Tools : Apply SHELXL’s restraints for bond lengths/angles in flexible regions (e.g., the aminomethyl group). For twinned crystals, use TWINLAW in SHELXTL to model pseudo-merohedral twinning.
- Validation : Cross-check with spectroscopic data. For example, if XRD suggests a planar pyrazole ring but NMR shows restricted rotation, consider dynamic effects (e.g., atropisomerism).
Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient).
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points (e.g., endothermic peaks >200°C).
- Degradation Products : Characterize by LC-MS. For example, ester hydrolysis under acidic conditions yields 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid, confirmed via comparison with synthetic standards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
